![molecular formula C16H12N2O B14167274 Phenol, 2-[(6-quinolinylmethylene)amino]- CAS No. 89060-12-8](/img/structure/B14167274.png)
Phenol, 2-[(6-quinolinylmethylene)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(6-quinolinylmethylene)amino]- is a complex organic compound with the molecular formula C16H12N2O This compound features a phenol group linked to a quinoline moiety through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(6-quinolinylmethylene)amino]- typically involves the condensation of 2-aminophenol with 6-formylquinoline under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for Phenol, 2-[(6-quinolinylmethylene)amino]- are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(6-quinolinylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of aminophenol derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and aminophenol derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(6-quinolinylmethylene)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Phenol, 2-[(6-quinolinylmethylene)amino]- involves its interaction with various molecular targets and pathways. It is known to exhibit antioxidant properties by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4-[(2-quinolinylmethylene)amino]-
- Phenol, 4-[(3-quinolinylmethylene)amino]-
- Phenol, 2-[(5-quinolinylmethylene)amino]-
Uniqueness
Phenol, 2-[(6-quinolinylmethylene)amino]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89060-12-8 |
|---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-(quinolin-6-ylmethylideneamino)phenol |
InChI |
InChI=1S/C16H12N2O/c19-16-6-2-1-5-15(16)18-11-12-7-8-14-13(10-12)4-3-9-17-14/h1-11,19H |
InChI-Schlüssel |
GTEXDQQYMSSVBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=CC2=CC3=C(C=C2)N=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
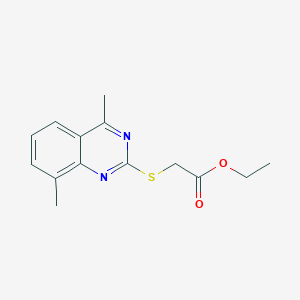


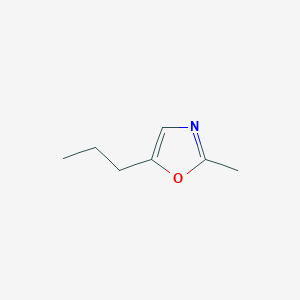

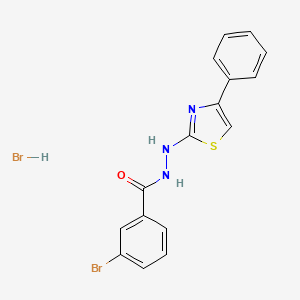



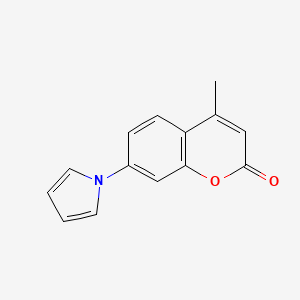

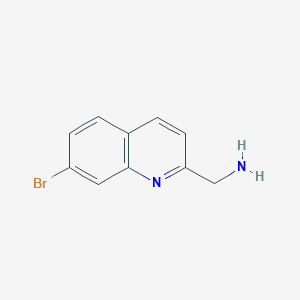
![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
